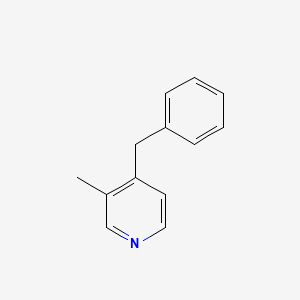
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methoxyphenyl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol can be achieved through several methods. One common approach involves the microbial transformation of aromatic compounds using genetically modified bacteria such as Pseudomonas putida. This method utilizes dioxygenase enzymes to catalyze the conversion of benzene derivatives into the desired diol compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. For example, the use of fed-batch fermentation techniques can result in the production of significant quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexane derivatives .
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: The compound is used in the production of high-performance polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its conversion into other biologically active compounds. These interactions can influence various biochemical pathways, leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
cis-1,2-Dihydroxycyclohexa-3,5-diene: A structurally similar compound with two hydroxyl groups on the cyclohexadiene ring.
trans-1,2-Dihydroxycyclohexa-3,5-diene: Another similar compound with a different stereochemistry.
3,5-Cyclohexadiene-1,2-diol: A compound with a similar cyclohexadiene structure but without the methoxyphenyl group
Uniqueness
3-(4-Methoxyphenyl)cyclohexa-3,5-diene-1,2-diol is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8,12-15H,1H3 |
Clave InChI |
GBRSZJBWJYMFPS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=CC(C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


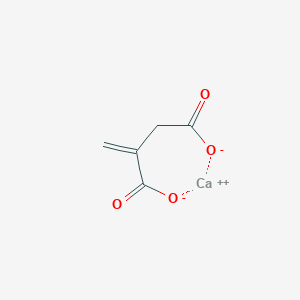
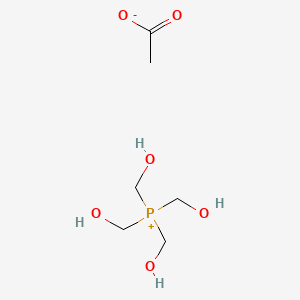
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
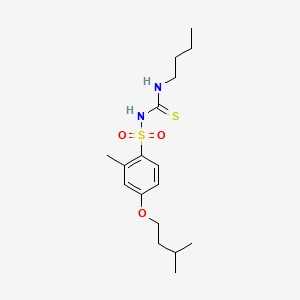
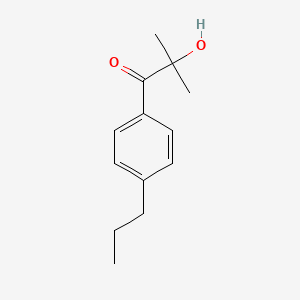
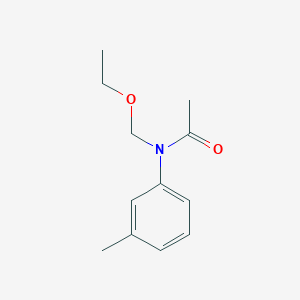
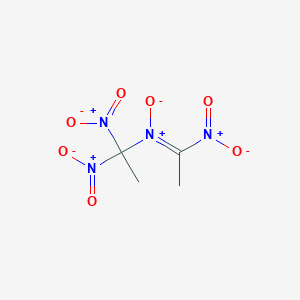


![Phenol, 2-[(2-amino-1-naphthalenyl)azo]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13799138.png)

